N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE
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Overview
Description
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE is a chemical compound with the molecular formula C13H12BrN3·HCl. This compound is known for its unique structure, which includes a naphthylamine moiety, a bromine atom, and an imidazoline ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE typically involves the following steps:
Naphthylamine Derivatization: The starting material, 1-naphthylamine, undergoes bromination to introduce a bromine atom at the 4-position.
Imidazoline Formation: The brominated naphthylamine is then reacted with an imidazoline precursor under specific conditions to form the imidazoline ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of 1-naphthylamine.
Imidazoline Synthesis: Industrial reactors are used to facilitate the formation of the imidazoline ring.
Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted naphthylamine derivatives.
Scientific Research Applications
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE involves its interaction with specific molecular targets. The imidazoline ring is known to interact with imidazoline receptors, which play a role in various physiological processes. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthylamine, 4-chloro-N-(2-imidazolin-2-YL)-, hydrochloride
- 1-Naphthylamine, 4-fluoro-N-(2-imidazolin-2-YL)-, hydrochloride
- 1-Naphthylamine, 4-iodo-N-(2-imidazolin-2-YL)-, hydrochloride
Uniqueness
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
102280-42-2 |
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Molecular Formula |
C13H13BrClN3 |
Molecular Weight |
326.62 g/mol |
IUPAC Name |
N-(4-bromonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C13H12BrN3.ClH/c14-11-5-6-12(17-13-15-7-8-16-13)10-4-2-1-3-9(10)11;/h1-6H,7-8H2,(H2,15,16,17);1H |
InChI Key |
DTSYXYSRSFUAEV-UHFFFAOYSA-N |
SMILES |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)Br.[Cl-] |
Canonical SMILES |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)Br.[Cl-] |
Synonyms |
1-NAPHTHYLAMINE, 4-BROMO-N-(2-IMIDAZOLIN-2-YL)-, HYDROCHLORIDE |
Origin of Product |
United States |
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